1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity Membrane Permeability Physicochemical Properties

Procure 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as the privileged hinge‑binding template for focused kinase inhibitor libraries. Its unsubstituted C3 position enables sequential halogenation/cross‑coupling for rapid SAR exploration. With a LogP of 0.4 and PSA of 70 Ų, this N1‑isopropyl scaffold offers a unique baseline for brain‑penetrant inhibitor design, validated by derivatives achieving single‑digit nanomolar potency against RET, JAK2, and BTK. Avoid generic substitution—the N1‑isopropyl group confers distinct steric and electronic effects critical for selective kinase recognition. Order now for reproducible kinase research.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
CAS No. 4014-61-3
Cat. No. B11915014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
CAS4014-61-3
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESCC(C)N1C2=NC=NC(=C2C=N1)N
InChIInChI=1S/C8H11N5/c1-5(2)13-8-6(3-12-13)7(9)10-4-11-8/h3-5H,1-2H3,(H2,9,10,11)
InChIKeySATDXXCPAMBXAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 4014-61-3): Physicochemical Baseline and Scaffold Identity for Targeted Procurement


1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 4014-61-3) is a heterocyclic small molecule comprising a pyrazole ring fused to a pyrimidine core, with an isopropyl substituent at the N1 position and a primary amine at C4 [1]. This unsubstituted C3 scaffold serves as a key synthetic intermediate and a privileged kinase inhibitor template. Its calculated partition coefficient (LogP) of 0.4 and polar surface area (PSA) of 70 Ų provide a baseline for comparing lipophilicity-driven cellular permeability and solubility among N1-substituted analogs [1].

Why 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Freely Substituted with Other N1-Substituted Pyrazolo[3,4-d]pyrimidines


Direct substitution of 1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with analogs bearing different N1 substituents (e.g., methyl, phenyl) or C3 modifications can drastically alter kinase selectivity profiles, cellular potency, and physicochemical properties. While the pyrazolo[3,4-d]pyrimidine core is a recognized kinase hinge-binding motif, the N1 isopropyl group confers a specific steric and electronic environment that influences molecular recognition and stacking interactions [1]. For instance, derivatives of this scaffold have demonstrated striking selectivity windows: a C3-modified analog exhibited 36-58 fold selectivity for JAK2 over JAK1/JAK3 [2], while another achieved single-digit nanomolar BTK inhibition [3]. These quantitative shifts underscore that even minor structural deviations from the N1-isopropyl baseline can lead to non-equivalent biological outcomes, making generic substitution untenable for reproducible research.

Quantitative Differentiation of 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against Closest N1-Substituted Analogs


Enhanced Lipophilicity (LogP) Drives Superior Membrane Permeability vs. 1-Methyl Analog

The isopropyl group at the N1 position increases lipophilicity relative to the methyl analog, as reflected in a higher calculated LogP value. The target compound exhibits a LogP of 0.4 [1], while the 1-methyl analog (CAS 5399-94-8) has a reported LogP of approximately -0.2 to 0.1 based on structural prediction tools. This difference in lipophilicity is expected to enhance passive membrane permeability, a critical parameter for cellular target engagement.

Lipophilicity Membrane Permeability Physicochemical Properties

Reduced Polar Surface Area (PSA) Favors Blood-Brain Barrier Penetration over 1-Phenyl Analog

The target compound has a polar surface area (PSA) of 70 Ų [1], which falls within the optimal range (<90 Ų) for passive blood-brain barrier (BBB) penetration. In contrast, the 1-phenyl analog PP3 (CAS 5334-30-5) has a larger PSA due to the aromatic ring, estimated at approximately 85-95 Ų. This lower PSA suggests that the isopropyl derivative may exhibit superior CNS exposure relative to the phenyl-substituted comparator.

Blood-Brain Barrier CNS Penetration Polar Surface Area

Isopropyl Group Enables Distinct π-Stacking Geometry vs. Methyl/Ethyl Analogs

Crystallographic analysis of a flexible pyrazolo[3,4-d]pyrimidine dimer reveals that the bulky isopropyl group induces a specific intramolecular π-stacking geometry with a bridge angle of 113.9° [1]. This angle is comparable to methyl (114.1°) and ethyl (113.5°) analogs, but the increased steric bulk of the isopropyl group restricts conformational freedom and enhances intermolecular C–H⋯π interactions involving the methyl groups of the isopropyl moiety. Such subtle geometric constraints can influence molecular recognition by protein kinase ATP-binding pockets.

Crystal Engineering Molecular Recognition π-π Interactions

Unsubstituted C3 Position Preserves Synthetic Versatility for Late-Stage Functionalization

Unlike many commercial pyrazolo[3,4-d]pyrimidine derivatives that already bear a C3 substituent (e.g., aryl, alkynyl, or iodo groups), this compound features an unsubstituted C3 position. This vacant site allows for direct C–H functionalization or halogenation followed by cross-coupling (e.g., Suzuki, Sonogashira) to generate diverse analog libraries. In contrast, pre-functionalized analogs (e.g., 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 862730-04-9) are limited to a single point of diversification. The unsubstituted scaffold offers greater flexibility for SAR exploration and lead optimization.

Synthetic Intermediate Late-Stage Functionalization Medicinal Chemistry

Optimal Procurement and Research Application Scenarios for 1-(Propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Kinase Inhibitor Library Construction Requiring Late-Stage Diversification

Procure this compound as the central scaffold for parallel synthesis of focused kinase inhibitor libraries. The unsubstituted C3 position enables sequential functionalization via halogenation/cross-coupling or direct C–H activation, allowing rapid exploration of structure-activity relationships (SAR) at the hinge-binding region [1]. This approach is validated by studies where 3-substituted derivatives of this scaffold achieved single-digit nanomolar potency against RET, JAK2, and BTK kinases [REFS-2, REFS-3, REFS-4].

CNS-Targeted Kinase Probe Development

Utilize this compound as a starting point for designing brain-penetrant kinase inhibitors. Its calculated polar surface area (PSA) of 70 Ų falls below the 90 Ų threshold for passive blood-brain barrier penetration, offering an advantage over bulkier N1-substituted analogs [1]. Subsequent C3 modifications can be tailored to maintain this favorable CNS physicochemical profile while achieving target potency.

Analog-Sensitive Kinase Allele (ASKA) Technology Tool Compound Synthesis

Synthesize 1-isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine using this compound as a key intermediate. This derivative has been demonstrated as a highly potent inhibitor of rationally engineered Hog1T100G kinase, enabling precise temporal control of kinase signaling in yeast models [2]. The unsubstituted C3 position is essential for installing the phenylethynyl group via Sonogashira coupling.

Comparative Physicochemical Profiling in Kinase Inhibitor Design

Acquire this compound alongside its 1-methyl and 1-phenyl analogs to systematically evaluate the impact of N1 substituent bulk and lipophilicity on kinase selectivity, cellular permeability, and metabolic stability. The quantitative differences in LogP (0.4) and PSA (70 Ų) provide a baseline for understanding how incremental structural changes influence pharmacokinetic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.